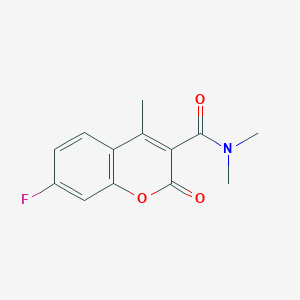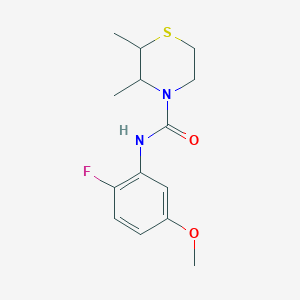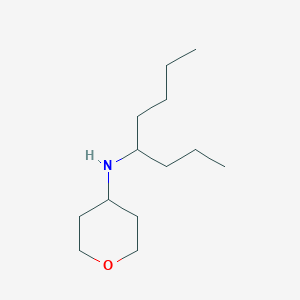![molecular formula C14H17NO3 B7630656 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid, also known as CBPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBPP is a derivative of propanoic acid, which is commonly used in the synthesis of various drugs and chemicals. In
Mécanisme D'action
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth. By inhibiting COX-2, 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid reduces the production of prostaglandins, which are known to promote inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid is also known to have poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential directions for future research on 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid. One area of interest is the development of more efficient synthesis methods for 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid, which could improve its availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid in various disease models, as well as its safety and toxicity profiles. Finally, research could be focused on the development of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid derivatives with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid involves the reaction of 4-(cyclobutanecarbonylamino)benzoic acid with 3-bromopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and esterification reaction, resulting in the formation of 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid.
Applications De Recherche Scientifique
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-[4-(cyclobutanecarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)9-6-10-4-7-12(8-5-10)15-14(18)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSMXNIEYHSCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)



![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4,5-dimethylfuran-2-yl)methanone](/img/structure/B7630662.png)

